molecular formula C20H19NO4S B409036 1-((4-Methylpiperidin-1-yl)sulfonyl)anthracene-9,10-dione CAS No. 361180-04-3

1-((4-Methylpiperidin-1-yl)sulfonyl)anthracene-9,10-dione

Cat. No. B409036
CAS RN: 361180-04-3
M. Wt: 369.4g/mol
InChI Key: LDJHQWKWCJUYHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-Methylpiperidin-1-yl)sulfonyl)anthracene-9,10-dione is a chemical compound with the molecular formula C20H19NO4S and a molecular weight of 369.4g/mol. It is an anthraquinone derivative , a class of compounds that have been used for centuries in various therapeutic applications .


Molecular Structure Analysis

Anthraquinones, including 1-((4-Methylpiperidin-1-yl)sulfonyl)anthracene-9,10-dione, are characterized by a three-ring structure with two carbonyl groups at the 9th and 10th positions . The 4-Methylpiperidin-1-yl)sulfonyl group is likely attached to one of the carbonyl groups.


Chemical Reactions Analysis

While specific chemical reactions involving 1-((4-Methylpiperidin-1-yl)sulfonyl)anthracene-9,10-dione were not found in the available literature, anthraquinones are known to participate in a variety of reactions due to their extended aromatic and conjugated π-system .

Scientific Research Applications

Corrosion Inhibition

One of the notable applications of 1-((4-Methylpiperidin-1-yl)sulfonyl)anthracene-9,10-dione is in the field of corrosion inhibition. It has been utilized as an inhibitor to prevent the corrosion of mild steel in acidic environments, particularly in hydrochloric acid (HCl) solutions . This application is critical in industries where metal equipment is susceptible to acid corrosion, which can lead to significant material degradation and economic loss.

Future Directions

The development of new anthraquinone-based compounds, including 1-((4-Methylpiperidin-1-yl)sulfonyl)anthracene-9,10-dione, is a rapidly growing area of research due to their potential therapeutic applications . Future research will likely focus on improving their synthesis, understanding their mechanisms of action, and assessing their safety and efficacy.

properties

IUPAC Name

1-(4-methylpiperidin-1-yl)sulfonylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S/c1-13-9-11-21(12-10-13)26(24,25)17-8-4-7-16-18(17)20(23)15-6-3-2-5-14(15)19(16)22/h2-8,13H,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJHQWKWCJUYHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.